3-chloro-1-(3-chlorobenzyl)-5-(trimethoxymethyl)-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-1-(3-chlorobenzyl)-5-(trimethoxymethyl)-2(1H)-pyridinone is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridinone core substituted with chloro, chlorobenzyl, and trimethoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(3-chlorobenzyl)-5-(trimethoxymethyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridinone core, followed by the introduction of the chlorobenzyl and trimethoxymethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions, minimize waste, and ensure consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-chloro-1-(3-chlorobenzyl)-5-(trimethoxymethyl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridinone compounds with different functional groups.
Scientific Research Applications
3-chloro-1-(3-chlorobenzyl)-5-(trimethoxymethyl)-2(1H)-pyridinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-1-(3-chlorobenzyl)-5-(trimethoxymethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-chloro-1-(3-chlorobenzyl)-5-(trimethoxymethyl)-2(1H)-pyridinone include other substituted pyridinones with different functional groups. Examples include:
- 3-chloro-1-(3-chlorobenzyl)-2(1H)-pyridinone
- 3-chloro-1-(3-methylbenzyl)-5-(trimethoxymethyl)-2(1H)-pyridinone
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-1-[(3-chlorophenyl)methyl]-5-(trimethoxymethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO4/c1-21-16(22-2,23-3)12-8-14(18)15(20)19(10-12)9-11-5-4-6-13(17)7-11/h4-8,10H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREINSHVEFPCSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CN(C(=O)C(=C1)Cl)CC2=CC(=CC=C2)Cl)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.